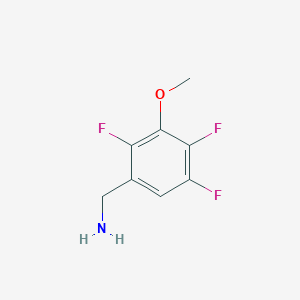

3-Methoxy-2,4,5-trifluorobenzylamine

Description

Strategic Importance of Fluorine Substitution in Organic Molecules for Scientific Inquiry

The substitution of hydrogen or other functional groups with fluorine is a cornerstone of modern molecular design. google.com Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. researchgate.netmdpi.com The carbon-fluorine (C-F) bond is exceptionally strong and stable, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by enzymes in the body. googleapis.comjustia.com This increased stability often leads to a longer biological half-life for pharmaceutical compounds. orientjchem.org

Overview of Substituted Benzylamine (B48309) Derivatives in Modern Organic Synthesis Research

The benzylamine motif, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) linked to an amine, is a fundamental structural unit in a vast number of biologically active compounds and is a versatile precursor in organic synthesis. researchgate.net Substituted benzylamine derivatives are widely used as building blocks for the construction of more complex molecular architectures. nih.gov In pharmaceutical research, for example, they are key intermediates in the synthesis of a wide range of drugs. chemicalbook.com

In synthetic chemistry, the benzylamine group can serve as a masked form of ammonia. The benzyl group can be attached to a nitrogen atom to facilitate certain reactions and can later be removed under relatively mild conditions through a process called hydrogenolysis, revealing a primary or secondary amine. researchgate.net This strategy is employed in the synthesis of complex nitrogen-containing compounds. Furthermore, benzylamine derivatives are crucial starting materials for synthesizing heterocyclic compounds, such as isoquinolines, which are present in many natural products and pharmaceuticals. researchgate.net The reactivity of both the aromatic ring and the amino group allows for a wide array of chemical transformations, making substituted benzylamines indispensable tools for synthetic chemists.

Research Scope and Academic Relevance of 3-Methoxy-2,4,5-trifluorobenzylamine

This compound is a highly functionalized molecule that stands at the intersection of the two chemical classes discussed above. Its academic and research relevance stems primarily from its role as a specialized chemical building block for use in organic synthesis. While extensive research on this specific molecule is not widely published, its structure suggests a significant potential for application in the development of complex, high-value chemical entities, particularly in the pharmaceutical sector.

The compound combines the key features of a trifluorinated benzene ring, a methoxy (B1213986) group, and a benzylamine functional group. This unique combination of functionalities makes it a valuable intermediate. The closely related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, is a well-known precursor in the synthesis of potent fluoroquinolone antibacterials. This suggests that this compound is likely utilized in similar synthetic pathways, serving as a key component for constructing the core structures of advanced pharmaceutical agents. Its role is to introduce the trifluoromethoxy-substituted phenyl moiety into a target molecule, a structural feature often associated with enhanced biological activity and favorable pharmacokinetic properties.

The primary research scope of this compound is therefore as a specialized reagent, enabling chemists to build complex molecules that would be difficult to synthesize through other means. Its academic relevance is directly tied to the importance of the target molecules it helps to create.

| Property | Value |

|---|---|

| CAS Number | 886362-79-4 |

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 191.15 g/mol |

| Boiling Point (Predicted) | 226.4±35.0 °C |

| Density (Predicted) | 1.308±0.06 g/cm³ |

| pKa (Predicted) | 8.30±0.10 |

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trifluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2H,3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWHMSTUIZHCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654114 | |

| Record name | 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-79-4 | |

| Record name | 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Innovations for 3 Methoxy 2,4,5 Trifluorobenzylamine and Analogues

Established Synthetic Routes to Fluorinated Benzylamines

Traditional synthetic routes to fluorinated benzylamines often rely on the transformation of functional groups on a pre-fluorinated benzene (B151609) ring. These methods are characterized by their reliability and scalability, forming the foundation of industrial production.

Reduction Pathways from Fluorinated Nitrile Precursors

A prevalent and effective strategy for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This pathway is particularly advantageous due to the relative stability and accessibility of nitrile precursors. The synthesis of 3-Methoxy-2,4,5-trifluorobenzylamine can be effectively achieved through the reduction of 3-Methoxy-2,4,5-trifluorobenzonitrile.

The reduction of the nitrile group to a primary amine can be accomplished using a variety of reducing agents. Catalytic hydrogenation is a widely used industrial method, often employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Cobalt-based catalysts. researchgate.net These reactions are typically performed under a hydrogen atmosphere at elevated pressure and temperature. researchgate.net For laboratory-scale synthesis, chemical reducing agents are also highly effective. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful and common choice for this transformation. Alternative reagents such as borane-THF complex (BH₃·THF) or sodium borohydride (B1222165) in the presence of a catalyst also provide viable routes. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

For instance, the catalytic transfer hydrogenation of benzonitriles using a palladium on carbon catalyst with triethylammonium (B8662869) formate (B1220265) as the hydrogen source presents a safe and sustainable option. qub.ac.uk Studies have shown that solvent choice is crucial in these systems to prevent catalyst deactivation, with ethanol-water mixtures proving effective. qub.ac.uk Furthermore, fluoride-catalyzed hydrosilylation of aromatic nitriles using inexpensive tetra-n-butylammonium fluoride (B91410) (TBAF) offers a metal-free alternative for the reduction. researchgate.net

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas, elevated pressure and temperature, solvent (e.g., ethanol, methanol) | Scalable, cost-effective for large scale, clean workup | Requires specialized high-pressure equipment, potential for side reactions (e.g., dehalogenation) |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, typically at room temperature or reflux | High reactivity and yield, effective for a wide range of nitriles | Highly reactive with water and protic solvents, requires careful handling, stoichiometric reagent |

| Borane-THF Complex (BH₃·THF) | THF, room temperature or reflux | Milder than LiAlH₄, good functional group tolerance | Stoichiometric reagent, requires careful handling |

| Transfer Hydrogenation (e.g., HCOOH/NEt₃, Pd/C) | Ethanol/water, room temperature to reflux | Avoids the use of high-pressure hydrogen gas, safer | Catalyst deactivation can be an issue |

Strategic Introduction of Methoxy (B1213986) and Trifluoro Substituents

The synthesis of the key precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, is a critical step that dictates the final substitution pattern of the target benzylamine. A documented method for its preparation starts from tetrafluorophthalimide. google.com This process involves reaction with an alkali metal hydroxide (B78521), followed by methylation with a reagent like dimethyl sulfate (B86663), and subsequent acidification and decarboxylation to yield the desired benzoic acid. google.com Another approach involves the methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl carbonate. google.com The resulting 3-methoxy-2,4,5-trifluorobenzoic acid can then be converted to the corresponding benzoyl chloride using thionyl chloride, providing a versatile intermediate for further functionalization. prepchem.com

Novel and Efficient Synthetic Transformations

Recent advances in synthetic organic chemistry have led to the development of innovative methods for the synthesis of benzylamines and their analogues. These novel approaches often offer advantages in terms of efficiency, selectivity, and environmental impact compared to more traditional methods.

Exploration of Metal-Free Catalysis in Benzylamine Synthesis

The development of metal-free catalytic systems is a significant area of research aimed at reducing reliance on expensive and potentially toxic heavy metals. For the synthesis of benzylamines, several metal-free approaches have emerged. The reduction of aromatic nitro compounds to amines using trichlorosilane (B8805176) under continuous-flow conditions is one such example. beilstein-journals.org This method is highly efficient, proceeds in short reaction times, and often does not require purification. beilstein-journals.org

Furthermore, metal-free C-H functionalization reactions are gaining prominence. For instance, a selenium-catalyzed allylic C-H amination has been shown to be effective for the post-polymerization modification of polynorbornenes, demonstrating the potential for direct amination of C-H bonds without the need for a metal catalyst. wisc.edu Additionally, a metal-free, one-pot synthesis of tetrasubstituted imidazoles from arylmethylamines has been developed, which proceeds via N-α-C(sp³)–H bond functionalization under aerobic conditions. prepchem.com These examples highlight the growing potential of metal-free catalysis in the synthesis of complex amines.

Directed C-H Activation Methodologies for Benzylic Amines

Direct C-H activation is a powerful strategy that allows for the formation of C-C and C-heteroatom bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized substrates. acs.org For the synthesis of substituted benzylamines, directing groups can be employed to achieve high regioselectivity. For example, palladium-catalyzed ortho-C–H chlorination and bromination of unprotected benzylamines have been demonstrated, where the primary amine itself acts as the directing group. nih.gov

Recent research has also focused on the C-H functionalization of toluene (B28343) and its derivatives, which can serve as precursors to substituted benzylamines. acs.org Cobalt-catalyzed C–H activation and annulation of benzamides with fluorine-containing alkynes provides a route to fluoroalkylated isoquinolinones, showcasing the potential for constructing complex heterocyclic systems from simple precursors. nih.gov

| Methodology | Key Features | Potential Application for this compound Synthesis |

|---|---|---|

| Metal-Free Catalysis (e.g., HSiCl₃ reduction of nitroarenes) | Avoids heavy metal catalysts, often mild conditions, high efficiency. beilstein-journals.org | Could be adapted for the reduction of a corresponding nitro precursor to the target benzylamine. |

| Directed C-H Activation (e.g., Pd-catalyzed halogenation) | High regioselectivity, functionalization of otherwise inert C-H bonds. nih.gov | Potential for introducing further substituents onto the aromatic ring of the benzylamine. |

| Stereoselective Fluorination (e.g., Pd-catalyzed C(sp³)–H fluorination) | Enantioselective introduction of fluorine at the benzylic position. beilstein-journals.org | Could be used to synthesize chiral analogues of the target compound. |

Stereoselective and Regioselective Fluorination Techniques

The introduction of fluorine atoms with high stereochemical and regiochemical control is a significant challenge in organic synthesis. Modern fluorination techniques have made considerable progress in addressing this challenge. Palladium-catalyzed enantioselective fluorination of benzylic C(sp³)–H bonds using a transient chiral directing group has been reported, allowing for the stereoselective introduction of fluorine at the benzylic position. beilstein-journals.org

Regioselective fluorination of aromatic systems is also of great importance. Gold-catalyzed regioselective hydrofluorination of propargylamines using aqueous HF has been developed, where an amide directing group controls the position of fluorine addition. acs.org Furthermore, I(I)/I(III) catalysis has been employed for the highly regioselective fluorination of unactivated allenes, providing access to secondary and tertiary propargylic fluorides. researchgate.net While not directly applied to the synthesis of this compound, these advanced fluorination methods represent the cutting edge of organofluorine chemistry and could be adapted for the synthesis of novel fluorinated benzylamine analogues.

Multi-Component Reaction Strategies for Complex Fluorinated Benzylamine Synthesis

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic chemistry, where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of each starting material. This strategy is increasingly valuable for the synthesis of structurally diverse and complex molecules, such as fluorinated benzylamine analogues, by minimizing intermediate isolation steps, reducing solvent waste, and saving time.

The application of MCRs to the synthesis of complex fluorinated amines and related heterocyclic structures demonstrates the power of this methodology. For instance, an environmentally benign, one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) libraries. rsc.org This reaction involves the condensation of 1,1-enediamines, various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org While not a direct synthesis of this compound, this approach highlights the potential of MCRs to assemble complex, fluorinated aromatic amine structures from simple precursors.

Another example is the three-component synthesis of novel 7-amino-substituted pyrazolo[1,5-a] numberanalytics.comnih.govdovepress.comtriazine-8-carbonitriles under microwave irradiation and catalyst-free conditions. researchgate.net This reaction accommodates a wide variety of amino substituents, making it suitable for generating compound libraries for drug discovery. researchgate.net Similarly, catalytic asymmetric Mannich reactions of fluorinated nucleophiles provide an effective pathway for synthesizing pharmaceutically important fluorinated amino compounds, which can bear multiple stereogenic centers. mdpi.com These strategies underscore the utility of MCRs in rapidly building molecular complexity around a fluorinated core structure.

The advantages of these one-pot approaches include process simplicity, atom economy, and the straightforward isolation of target products, making them highly desirable for both academic research and industrial applications in the synthesis of complex fluorinated molecules. mdpi.com

Table 1: Examples of Multi-Component Reaction Strategies for Fluorinated N-Containing Compounds

Reaction Type Reactants Product Class Key Advantages Reference Tandem Knoevenagel-Michael-Cyclization 1,1-Enediamines, Benzaldehydes, 1,3-Dicarbonyls Fluorinated 2-Aminopyridines Environmentally benign, one-pot procedure, suitable for library synthesis. epa.gov Microwave-Assisted Three-Component Reaction 5-Aminopyrazole-4-carbonitriles, Cyanamide, Triethyl Orthoformate Substituted Pyrazolo[1,5-a][1,3,5]triazines Catalyst-free, rapid, accommodates diverse substituents. dovepress.com Asymmetric Mannich Reaction Fluorinated Nucleophiles (e.g., α-fluoroketones), Aldimines Chiral Fluorinated Amino Compounds Creates multiple stereocenters, provides access to enantiomerically enriched products. researchgate.net Telescoped Multicomponent Reaction Indole, Phenylglyoxal, Meldrum's Acid Indole-substituted Furanones Atom economy, simple process, easy product isolation.

Principles of Green Chemistry in Industrial and Laboratory Synthesis

Development of Environmentally Benign Reaction Conditions

A primary goal of green chemistry is the development of reaction conditions that minimize environmental impact. tandfonline.com For the synthesis of organofluorine compounds, significant progress has been made in moving away from harsh reagents and volatile organic solvents. researchgate.net

Key developments include:

Solvent-Free and Catalyst-Free Reactions: A novel approach for synthesizing diverse fluorinated derivatives involves neat (solvent-free) protocols induced by direct hydrogen-bond interactions between reactants, eliminating the need for heavy metal catalysts or volatile organic solvents. researchgate.net

Aqueous and Green Solvents: The use of water as a solvent is a cornerstone of green synthesis. researchgate.net For example, hydrothermal polymerization has been used to synthesize polyimides without toxic solvents, and fluorinated polyimides have been synthesized in aqueous co-solvents. researchgate.net Other green solvents, such as ionic liquids, are also being explored. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been successfully employed to accelerate reactions and improve yields in the synthesis of organofluorine compounds, often under milder conditions than conventional heating. researchgate.netresearchgate.net Photochemical methods, using visible light to initiate reactions, also offer a mild and selective energy transfer mechanism. researchgate.net

Biocatalysis: The use of enzymes, such as cytochrome P450s and aldolases, provides a powerful tool for the sustainable and highly selective synthesis of complex fluorinated molecules under mild, aqueous conditions. nih.govnih.gov Engineered enzymes can even be used to control stereoselectivity, producing specific enantiomers of a desired product. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches in Fluorine Chemistry

Parameter Conventional Method Green Alternative Reference Solvent Volatile Organic Compounds (VOCs) Water, Ionic Liquids, Supercritical CO₂, or Solvent-Free [2, 8] Catalyst Stoichiometric and/or toxic metal reagents Recyclable catalysts, Organocatalysts, Biocatalysts (Enzymes) [2, 3] Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation, Photochemistry, Sonication [2, 9] Reagents Hazardous reagents (e.g., SbF₃, HF) Less hazardous alternatives (e.g., KF, N-F reagents) [5, 13] Reaction Conditions High temperatures and pressures Ambient temperature and pressure numberanalytics.com

Catalyst and Solvent Recovery and Reuse Strategies

Solvents and catalysts constitute a significant portion of the material input and waste in chemical processes. nih.govTheir efficient recovery and reuse are critical for improving the sustainability and economic viability of producing fluorinated intermediates. nih.govyoutube.comSolvent Recovery: The recovery and reuse of organic solvents are essential for improving the circularity of industrial processes. nih.govTechnologies for solvent recovery include:

Distillation: Simple or fractional distillation is commonly used to separate solvents from reaction mixtures based on differences in boiling points. epa.gov* Evaporation: For non-volatile products, evaporation can be used to recover the solvent. youtube.com* Membrane Separation: Techniques like pervaporation and vapor permeation can effectively separate solvents from gas streams or liquid mixtures. nih.gov* Adsorption: Solvent vapors can be captured from vent streams using adsorbents like activated carbon, followed by a desorption step to recover the solvent. epa.govp2infohouse.orgCatalyst Recovery: Homogeneous catalysts, while often highly active and selective, are notoriously difficult to separate from reaction products. rsc.orgInnovative strategies are being implemented to address this challenge:

Organic Solvent Nanofiltration (OSN): This membrane-based technology allows for the separation of larger catalyst molecules from smaller product molecules in a solvent stream. rsc.orgThis technique has been successfully demonstrated for the recovery and reuse of homogeneous palladium catalysts in pharmaceutical manufacturing, maintaining high conversion rates over multiple cycles. rsc.org* Fluorous Phase Chemistry: By attaching a perfluorinated "ponytail" to a catalyst or reagent, it can be selectively separated from the organic reaction phase through liquid-liquid extraction with a fluorous solvent, greatly simplifying purification. researchgate.net

Process Intensification and Waste Minimization in Fluorinated Intermediate Production

Process intensification involves developing novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. researchgate.netThis approach is intrinsically linked to waste minimization, which is defined as the systematic reduction of waste at its source. beeindia.gov.in A key technology in process intensification is continuous-flow synthesis . Instead of large-scale batch reactors, reactants are pumped through a network of tubes where they mix and react. This offers several advantages for the production of fluorinated intermediates:

Enhanced Safety and Control: The small internal volume of flow reactors allows for better control over reaction parameters like temperature and pressure, which is particularly important when handling energetic or hazardous fluorination reagents. researchgate.net* Improved Efficiency and Yield: Precise control often leads to higher selectivity, reduced by-product formation, and improved yields, thereby minimizing waste. researchgate.net* Integration of Analysis: Continuous flow systems can be integrated with online analytical techniques, such as benchtop NMR, for real-time reaction monitoring and optimization. researchgate.netThis allows for rapid adjustments to maintain optimal conditions and product quality.

Waste minimization is a broader strategy that encompasses more than just technology. researchgate.netIt is a philosophy that encourages the prevention of waste generation in the first place. repec.orgKey strategies include:

Source Reduction: Optimizing reaction stoichiometry and conditions to maximize the conversion of raw materials into the desired product. beeindia.gov.in* Recycling and Reuse: Implementing the catalyst and solvent recovery strategies discussed previously. beeindia.gov.in* Process Optimization: Reducing the number of synthetic steps to minimize material losses at each stage. Multi-component reactions are an excellent example of this principle in practice.

By combining process intensification techniques like continuous flow with a comprehensive waste minimization strategy, the production of fluorinated intermediates can be made significantly more sustainable and cost-effective. researchgate.netgrafiati.com

Table 3: Waste Minimization Strategies in Chemical ProductionChemical Reactivity and Mechanistic Investigations of 3 Methoxy 2,4,5 Trifluorobenzylamine

Amination Reactions and Formation of Derived Structures

The primary amine functionality of 3-Methoxy-2,4,5-trifluorobenzylamine serves as a potent nucleophile, enabling its participation in a variety of amination reactions to form more complex molecular architectures. These reactions are fundamental in constructing new carbon-nitrogen bonds.

Common amination strategies where this compound can be utilized include nucleophilic substitution and reductive amination. In nucleophilic substitution reactions, the amine attacks an electrophilic carbon, such as an alkyl halide, displacing a leaving group to form a secondary amine. The reactivity in such processes can be influenced by the steric hindrance from the ortho-fluorine substituent and the electronic modifications to the nitrogen's nucleophilicity by the trifluoromethoxy-substituted ring.

Reductive amination provides another key pathway for forming derived structures. This process involves the initial reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. uomustansiriyah.edu.iq For instance, reaction with a suitable aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield a secondary amine. uomustansiriyah.edu.iq These methods are pivotal in synthesizing a diverse array of amine derivatives with potential applications in medicinal chemistry and materials science. researchgate.netnih.govnih.gov

Oxidative Transformations of Benzylamines

The benzylamine (B48309) moiety is susceptible to oxidation, most commonly leading to the formation of imines through the oxidative coupling of two benzylamine molecules. This transformation is a key step in the synthesis of various nitrogen-containing compounds.

Mechanism and Selectivity in Imine Formation

The oxidation of benzylamines to imines involves the removal of two hydrogen atoms from the amine and the benzylic carbon, forming a carbon-nitrogen double bond. The general mechanism for imine formation begins with the nucleophilic addition of the primary amine to a carbonyl group (which can be formed in situ from another amine molecule), followed by a proton transfer to create a neutral carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine generates an iminium ion, which is then deprotonated to yield the final imine product.

The selectivity of this reaction is crucial, as over-oxidation can lead to the formation of nitriles or other undesired byproducts. The choice of oxidant and catalyst system is therefore critical to achieving high yields of the desired imine. The electronic nature of the substituents on the phenyl ring can also influence the reaction rate and selectivity.

Exploration of Organocatalytic Systems for Oxidation

In recent years, there has been a significant shift towards the use of metal-free organocatalytic systems for the oxidation of benzylamines, driven by the need for more sustainable and environmentally friendly chemical processes. These systems avoid the issue of metal contamination in the final products.

Salicylic (B10762653) acid derivatives, particularly those with electron-donating groups, have been identified as effective organocatalysts for the aerobic oxidative coupling of benzylamines to their corresponding N-benzylidenebenzylamines. The reaction proceeds efficiently under an oxygen atmosphere. The catalytic activity of these systems can be enhanced by the specific substitution pattern on the salicylic acid backbone. Furthermore, supporting these organocatalysts on materials like silica (B1680970) gel allows for easy recovery and recycling of the catalyst, adding to the sustainability of the process.

| Catalyst System | Oxidant | Substrate | Yield (%) |

|---|---|---|---|

| Salicylic Acid Derivatives | O₂ | Benzylamine | High |

| ortho-Naphthoquinone/Cu(OAc)₂ | Air | Benzylamine | Excellent |

| Eosin-Y (Photocatalyst) | Visible Light/Air | Benzyl (B1604629) Alcohol/Aniline | Good |

| V₂O₅ | H₂O₂ | Benzylamine | Good-Quantitative |

| Au/C–CuO | O₂ | Benzylamine | Up to 100% |

Condensation Reactions with Polyfunctional Aldehydes

Substituted benzylamines, including this compound, can undergo condensation reactions with polyfunctional aldehydes, such as glyoxal, to produce complex polycyclic nitrogen heterocycles. These reactions are crucial for the synthesis of high-energy density materials and other advanced compounds.

Synthesis of Novel Polycyclic Nitrogen Heterocycles (e.g., Hexaazaisowurtzitanes)

A prominent example of this type of reaction is the synthesis of hexabenzylhexaazaisowurtzitane (HBIW), a key precursor to the powerful energetic material hexanitrohexaazaisowurtzitane (B163516) (HNIW or CL-20). nih.gov The synthesis involves the acid-catalyzed condensation of a benzylamine with glyoxal. researchgate.net The reaction proceeds in two main stages: first, the formation of a diimine intermediate from the aldehyde-amine condensation, followed by the polymerization of three diimine monomers to form the complex cage structure of hexaazaisowurtzitane. nih.gov

While the reaction is most commonly performed with benzylamine itself, the use of substituted benzylamines can lead to the formation of novel hexaazaisowurtzitane derivatives with tailored properties. researchgate.net The benzyl group plays a critical role in the successful formation of the cage structure, and not all amines can be successfully used in this synthesis. nih.govresearchgate.net The electronic and steric properties of the substituents on the benzylamine, such as the methoxy (B1213986) and fluoro groups in this compound, would be expected to influence the reaction yield and the properties of the resulting polycyclic heterocycle.

| Amine Reactant | Aldehyde Reactant | Product | Key Features |

|---|---|---|---|

| Benzylamine | Glyoxal | Hexabenzylhexaazaisowurtzitane (HBIW) | Precursor to CL-20 high-energy material. nih.gov |

| 4-Chlorobenzylamine | Glyoxal | Hexa(4-chlorobenzyl)hexaazaisowurtzitane | Crystal structure has been determined. researchgate.net |

| 2-Methylbenzylamine | Glyoxal | Hexa(2-methylbenzyl)hexaazaisowurtzitane | Crystal structure has been determined. researchgate.net |

| Allylamine | Glyoxal | Hexaallylhexaazaisowurtzitane | Benzylamine-free route to the cage structure. dtic.mil |

| Propargylamine | Glyoxal | Hexapropargylhexaazaisowurtzitane | Novel non-benzylic derivative. researchgate.net |

Structural Characterization of Condensation Products

The complex, three-dimensional structures of polycyclic nitrogen heterocycles like hexaazaisowurtzitanes necessitate advanced analytical techniques for their characterization. The primary methods employed for unambiguous structure determination are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. whatislife.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and at the Benzylic Carbon

The reactivity of the aromatic ring in this compound towards substitution reactions is complex due to the presence of both an activating methoxy group and deactivating fluorine atoms.

Electrophilic Aromatic Substitution:

The methoxy (-OCH₃) group is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. Conversely, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect, yet they also act as ortho and para directors. The aminomethyl (-CH₂NH₂) group is generally a weak activating group. The cumulative effect of these substituents makes the aromatic ring generally deactivated towards electrophilic attack compared to benzene (B151609). However, substitution is still possible under specific conditions. The sole available position on the aromatic ring for substitution is at C6. The directing effects of the methoxy group (ortho) and the C5-fluorine (ortho) converge on this position, suggesting that electrophilic substitution, if it occurs, would likely be directed to the C6 position.

Nucleophilic Aromatic Substitution:

Polyfluorinated aromatic compounds are susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. nih.govmdpi.com The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The position of substitution is determined by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. In this compound, the fluorine atoms at C2, C4, and C5 activate the ring for nucleophilic attack. Nucleophilic attack is most likely to occur at the positions para to the strongest electron-withdrawing groups. Given the substitution pattern, the C2 and C4 positions are the most likely sites for nucleophilic attack, with the relative reactivity depending on the specific nucleophile and reaction conditions.

Substitution at the Benzylic Carbon:

The benzylic carbon of this compound is a potential site for nucleophilic substitution. The benzylamine moiety can be a leaving group under certain conditions, particularly after conversion of the amino group into a better leaving group. However, direct SN2 reactions at the benzylic carbon are generally not favored without activation.

| Reaction Type | Potential Site of Reaction | Directing/Activating Effects | Plausible Reaction Products |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C6 | -OCH₃ (ortho, activating), -F (ortho, deactivating) | 6-substituted-3-Methoxy-2,4,5-trifluorobenzylamine |

| Nucleophilic Aromatic Substitution | C2, C4 | -F (activating) | 2- or 4-substituted-3-Methoxy-5-fluorobenzylamine derivatives |

| Substitution at Benzylic Carbon | -CH₂NH₂ | Requires activation of the amine group | Products of nucleophilic displacement of the aminomethyl group |

Exploration of Radical Pathways in Reactivity

The benzylic C-H bonds of this compound are susceptible to radical abstraction due to the stability of the resulting benzyl radical, which is resonance-stabilized by the aromatic ring. researchgate.net Reactions initiated by radical initiators can lead to functionalization at the benzylic position.

A common example of a radical reaction at the benzylic position is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position. wikipedia.org The resulting benzylic bromide is a versatile intermediate for further synthetic transformations.

Another potential radical pathway involves the fluorination of the benzylic C-H bond. beilstein-journals.org While direct fluorination with fluorine gas is often unselective and highly exothermic, modern methods using reagents like Selectfluor® in the presence of a photocatalyst can achieve selective benzylic fluorination. thieme-connect.de

| Radical Reaction | Reagents | Site of Reaction | Expected Product |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Benzylic Carbon | 1-(Bromomethyl)-3-methoxy-2,4,5-trifluorobenzene |

| Benzylic Fluorination | Selectfluor®, Photocatalyst | Benzylic Carbon | 1-(Fluoromethyl)-3-methoxy-2,4,5-trifluorobenzene |

Reactions Involving Trifluoromethanesulfonic Anhydride (B1165640)

Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful electrophilic reagent that readily reacts with nucleophiles, such as the primary amine of this compound. researchgate.net The reaction of the amino group with Tf₂O in the presence of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine, is expected to form a trifluoromethanesulfonamide (B151150) (a triflamide).

The resulting triflamide is a significantly better leaving group than the original amino group. This transformation activates the benzylic carbon towards nucleophilic substitution. Furthermore, the triflamide protons are more acidic than the amine protons, which can influence subsequent reactions. The formation of the triflamide can also serve as a protecting group for the amine functionality.

Recent research has shown that triflic anhydride can also be used as a reagent for radical trifluoromethylation and trifluoromethylthiolation, although these applications are less common for substrates like benzylamines. nih.govcolab.ws

| Reactant | Reagents | Reaction Type | Primary Product |

|---|---|---|---|

| This compound | Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine | Sulfonamide formation | N-(3-Methoxy-2,4,5-trifluorobenzyl)trifluoromethanesulfonamide |

Applications of 3 Methoxy 2,4,5 Trifluorobenzylamine in Advanced Organic Synthesis

Role as a Crucial Building Block in Active Pharmaceutical Ingredient (API) Synthesis

The polysubstituted phenyl ring of 3-Methoxy-2,4,5-trifluorobenzylamine is a key structural motif found in several classes of therapeutic agents. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, including metabolic stability, binding affinity, and bioavailability.

Second-generation HIV integrase strand transfer inhibitors (INSTIs) like Dolutegravir, Cabotegravir, and Bictegravir are cornerstones of modern antiretroviral therapy. researchgate.netnih.gov A critical step in their synthesis involves the amidation of a carboxylic acid on the core heterocyclic scaffold with a specific fluorinated benzylamine (B48309). tandfonline.comnih.gov For instance, the synthesis of Dolutegravir utilizes 2,4-difluorobenzylamine, while Bictegravir's synthesis requires 2,4,6-trifluorobenzylamine to form the final amide linkage. tandfonline.comnih.gov

In the field of drug discovery and development, the synthesis of analogues is crucial for optimizing lead compounds. By substituting the typically used fluorobenzylamines with this compound, medicinal chemists can create novel analogues of these important integrase inhibitors. researchgate.net This structural modification allows for the exploration of new structure-activity relationships (SAR), potentially leading to compounds with improved efficacy, resistance profiles, or pharmacokinetic properties. nih.gov The synthetic routes established for Dolutegravir, Cabotegravir, and Bictegravir are adaptable for the inclusion of this alternative benzylamine, enabling the generation of new chemical entities for biological evaluation. tandfonline.comfrontiersin.org

Table 1: Role in the Synthesis of Integrase Inhibitor Analogues

| Parent API | Therapeutic Class | Role of this compound |

|---|---|---|

| Dolutegravir | HIV Integrase Inhibitor | Building block for creating novel analogues by replacing the standard 2,4-difluorobenzylamine. tandfonline.comnih.gov |

| Cabotegravir | HIV Integrase Inhibitor | Serves as a precursor for synthetic analogues, modifying the benzylamide portion of the molecule. tandfonline.com |

Fluoroquinolones are a vital class of broad-spectrum synthetic antibiotics. The core structure of many of these agents is built upon a substituted quinolone ring system. Research into the synthesis of fluoroquinolones like Gatifloxacin has documented the use of 3-methoxy-2,4,5-trifluorobenzoic acid as a key starting material. researchgate.net This benzoic acid derivative can be chemically converted to this compound, which can then serve as an intermediate in multi-step synthetic sequences to construct the complex quinolone core.

While the primary documented precursor for Gatifloxacin is the corresponding benzoic acid, the synthetic pathway involves multiple transformations where the benzylamine could function as a key intermediate. researchgate.netgoogle.com Similarly, in the synthesis of Moxifloxacin and other related fluoroquinolones, various fluorinated and methoxy-substituted aromatic compounds are employed. chemicalbook.comgoogle.com The unique electronic properties conferred by the substituents on this compound make it a valuable synthon for constructing the quinolone nucleus, a critical component for the antibacterial activity of these drugs. mdpi.comnih.gov

Beyond established drug classes, this compound is a versatile reagent for the synthesis of a wide array of novel heterocyclic compounds. e-bookshelf.de Heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of a vast number of therapeutic agents. amazonaws.com The primary amine group of the benzylamine can participate in various cyclization and condensation reactions to form rings such as pyrimidines, thiazoles, and oxadiazoles. nih.govmdpi.com

The fluorinated and methoxylated phenyl moiety attached to the amine becomes a key substituent on the newly formed heterocyclic ring. This allows for the creation of libraries of novel compounds with potential utility in various therapeutic areas, including oncology and infectious diseases. waocp.orgresearchgate.net The incorporation of fluorine atoms and a methoxy (B1213986) group can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for drug candidates. nih.gov

Table 2: Applications in Heterocyclic Synthesis

| Heterocycle Class | Synthetic Reaction Type | Potential Therapeutic Application |

|---|---|---|

| Pyrimidines | Condensation/Cyclization | Anticancer, Antiviral mdpi.com |

| Thiazoles | Hantzsch-type synthesis | Anticancer, Antimicrobial mdpi.com |

| 1,3,4-Oxadiazoles | Cyclodehydration | Antibacterial, Anti-inflammatory nih.gov |

Contribution to the Development of Agrochemicals

The principles of medicinal chemistry, particularly the use of fluorinated compounds to enhance biological activity and stability, are directly applicable to the agrochemical industry. Fluorinated building blocks, including substituted benzylamines, are used in the synthesis of modern pesticides, herbicides, and fungicides. nih.gov The trifluoromethylpyridine moiety, for example, is a key component in several successful agrochemicals. nih.gov

This compound serves as a valuable intermediate for creating new agrochemical candidates. Its structural features can be leveraged to develop active ingredients that are more potent, have better crop selectivity, or possess improved environmental degradation profiles. The synthesis of complex heterocyclic systems, a known application of this benzylamine, is a common strategy in the development of new agrochemicals. researchgate.net

Utilization in the Synthesis of Specialty Chemicals

The utility of this compound extends beyond life sciences into the realm of specialty chemicals and materials science. Fluorinated organic compounds possess unique properties, such as thermal stability and hydrophobicity, making them suitable for a range of applications. beltox.be

Substituted benzylamines, including fluorinated variants, are used as intermediates in the production of dyes, polymers, and additives for materials like lubricating oils. lookchem.comchemicalbook.com The specific substitution pattern of this compound can be used to fine-tune the properties of these materials, for example, by enhancing the color stability of a dye or improving the performance of a polymer. lookchem.com Its role as a building block allows for the creation of complex molecules with tailored electronic and physical properties for advanced material applications.

Computational Chemistry and Theoretical Approaches for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no specific published research focusing on the computational and theoretical chemistry of this compound.

The required data to populate the sections and subsections of the requested article, including quantum chemical calculations for electronic and structural properties, mechanistic insights from computational reaction modeling, and the prediction of chemical reactivity and selectivity parameters for this specific compound, are not present in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Research in computational chemistry often focuses on compounds with specific known applications or theoretical interest, and it appears that this compound has not yet been a subject of such detailed investigation.

Computational Chemistry and Theoretical Approaches for 3 Methoxy 2,4,5 Trifluorobenzylamine

Molecular Dynamics Simulations for Conformational Landscape Exploration

The primary degrees of freedom in 3-Methoxy-2,4,5-trifluorobenzylamine that determine its conformational diversity are the torsion angles associated with the methoxy (B1213986) and aminomethyl groups relative to the benzene (B151609) ring. An MD simulation would track the evolution of these dihedral angles over nanoseconds or even microseconds to map the potential energy landscape and identify stable, low-energy conformers.

Key dihedral angles for analysis would include:

τ1 (C2-C3-O-CH3): Defines the orientation of the methoxy group's methyl substituent relative to the aromatic ring.

τ2 (C2-C1-Cα-N): Defines the orientation of the aminomethyl group relative to the aromatic ring.

The simulation would be set up by placing the molecule in a simulated solvent box (e.g., water) to mimic solution-phase conditions. The system's energy is calculated using a force field, an empirical set of equations that describe the potential energy of the atoms and bonds. By simulating the system at a given temperature, the molecule can overcome energy barriers and sample a wide range of conformations.

The results of such a simulation would allow for the construction of a Ramachandran-like plot for the key dihedral angles, visualizing the low-energy (and therefore most probable) conformational states. From this landscape, the relative populations of different conformers can be calculated using the Boltzmann distribution, providing insight into the dominant shapes of the molecule at equilibrium.

Table 1: Hypothetical Stable Conformers of this compound Identified via MD Simulation

This interactive table represents the type of data that would be generated from a molecular dynamics simulation. The values are illustrative examples of distinct low-energy states.

| Conformer ID | Dihedral Angle τ1 (C2-C3-O-CH3) | Dihedral Angle τ2 (C2-C1-Cα-N) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | ~0° (planar) | ~90° (gauche) | 0.00 | 65% |

| B | ~180° (anti-planar) | ~90° (gauche) | 0.85 | 20% |

| C | ~0° (planar) | ~180° (anti) | 1.50 | 10% |

| D | ~180° (anti-planar) | ~180° (anti) | 2.20 | 5% |

Note: Data is illustrative and represents potential outcomes of a molecular dynamics study. Relative energies are calculated with respect to the most stable conformer (A).

Analysis of the trajectories from the simulation would also reveal the energy barriers between these stable states, shedding light on the dynamics of conformational interchange. For instance, the rotation of the bulky aminomethyl group is likely to have a higher energy barrier than the rotation of the smaller methoxy group. These findings are crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape is a key determinant of its function and reactivity. Studies on the simpler benzylamine (B48309) molecule have shown the existence of multiple stable conformers, suggesting that substituted versions like this compound would also exhibit a rich conformational landscape. colostate.edu

Patent Landscape and Industrial Production Strategies for 3 Methoxy 2,4,5 Trifluorobenzylamine and Derivatives

Strategies for Economical and Scalable Industrial Manufacturing

For industrial-scale production, synthetic routes must be not only high-yielding but also economical, safe, and environmentally sustainable. Process patents in this area reflect these considerations by focusing on optimizing raw material costs, reaction conditions, and waste management.

A key strategy for economical manufacturing is the selection of an inexpensive and readily available starting material. Many industrial processes commence with tetrachlorophthalic anhydride (B1165640), which is then fluorinated to provide the necessary tetrafluoro- core structure. This multi-step approach, while longer, can be more cost-effective than sourcing expensive, pre-fluorinated precursors.

Process optimization focuses on several key areas:

Reagent Selection: The choice of methylating agent is a critical factor. While dimethyl sulfate (B86663) is effective, it is also highly toxic. Patents describe the use of dimethyl carbonate as a "green" alternative, which reduces the environmental and safety burdens associated with the process.

Solvent and Waste Reduction: Advanced industrial methods aim to minimize or eliminate the use of organic solvents, which reduces both cost and environmental pollution. Some patented processes describe the recycling of mother liquors from crystallization or precipitation steps, which recovers valuable materials and reduces effluent.

Process Control: Industrial methods emphasize robust control over reaction parameters such as temperature and pressure to ensure consistent product quality and prevent the formation of impurities that can be difficult to separate.

The table below outlines some of the key reagents and conditions tailored for scalable manufacturing.

| Process Step | Reagent/Condition | Rationale for Industrial Scale |

|---|---|---|

| Fluorination | Alkali metal fluoride (B91410) on a chlorinated precursor | Cost-effective entry to fluorinated ring systems. |

| Hydrolysis | Aqueous alkali metal hydroxide (B78521) (e.g., NaOH) | Inexpensive, widely available reagent. |

| Methylation | Dimethyl carbonate | Lower toxicity and more environmentally friendly than dimethyl sulfate. |

| Decarboxylation | Heating in DMSO or Tri-n-butylamine | Efficient conversion of byproducts to increase overall process yield. |

| Acyl Chloride Formation | Thionyl chloride | Highly effective reagent for creating a reactive intermediate for subsequent coupling reactions. |

Assessment of the Compound's Role in Patented Therapeutic and Agrochemical Formulations

The 3-methoxy-2,4,5-trifluorobenzyl moiety is a crucial structural component in several patented therapeutic agents, most notably in the class of fluoroquinolone antibiotics. The precursor, 3-methoxy-2,4,5-trifluorobenzoic acid (MTBA), is explicitly identified as a key intermediate in the synthesis of quinolone antibacterials. google.com

One of the most significant applications is in the synthesis of Moxifloxacin , a fourth-generation fluoroquinolone antibiotic. newdrugapprovals.org In the patented synthesis of Moxifloxacin, the core quinolone structure is assembled from precursors derived from MTBA. The synthetic pathway involves the condensation of a derivative, 2,4,5-trifluoro-3-methoxybenzoyl chloride, with diethyl malonate. newdrugapprovals.org This product is then elaborated through a series of reactions to construct the 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid ring system. newdrugapprovals.orgpatsnap.comgoogleapis.com The 8-methoxy group, which originates from the starting MTBA, is critical for the biological activity and pharmacokinetic profile of Moxifloxacin.

While patents prominently feature the benzoic acid and benzoyl chloride derivatives, the corresponding benzylamine (B48309) (3-methoxy-2,4,5-trifluorobenzylamine) represents a versatile building block for creating libraries of new chemical entities for drug discovery and agrochemical research. The amine handle allows for the facile introduction of the trifluoromethoxybenzyl group into various molecular scaffolds via amide bond formation, reductive amination, or other nitrogen-based coupling reactions. Although specific patents detailing the use of this compound in final agrochemical or therapeutic products are less common than those for its acid precursor, its utility as a synthetic intermediate is logically inferred from its structure.

The table below highlights the established role of the core chemical structure in patented therapeutic applications.

| Final Product Class | Specific Example | Role of the 3-Methoxy-2,4,5-trifluoro Moiety | Reference |

|---|---|---|---|

| Fluoroquinolone Antibiotics | Moxifloxacin | The 3-methoxy group is incorporated as the C-8 methoxy (B1213986) substituent on the quinolone core, which is essential for the drug's antibacterial spectrum and efficacy. | newdrugapprovals.orggoogle.comgoogleapis.com |

| Novel Antibacterials | Quinolone derivatives for resistant bacteria | The methoxy group at the R8 position of the quinolone scaffold is a feature in patented compounds designed to combat drug-resistant bacteria. google.com | google.com |

Intellectual Property Trends and Future Commercialization Opportunities

The intellectual property landscape for this compound and its precursors is intrinsically linked to the commercial success of the final products derived from them, particularly blockbuster drugs like Moxifloxacin. An analysis of the patent history reveals a mature landscape for the fundamental synthesis of the core intermediates, with foundational patents filed by major pharmaceutical companies.

Key trends in the IP space include:

Process Improvement Patents: As the original composition-of-matter patents for drugs like Moxifloxacin expire, there is a surge in new patents focused on process improvements. These patents, often filed by generic pharmaceutical manufacturers, claim novel synthetic routes, new polymorphic forms of the final drug, or more cost-effective and environmentally friendly manufacturing processes. patsnap.comgoogleapis.com This indicates a competitive market where manufacturing efficiency is a key differentiator.

Geographic Filing: Patent filings are global, reflecting the worldwide market for broad-spectrum antibiotics. Key jurisdictions include the United States, Europe, China, and India, where much of the world's generic drug manufacturing is based.

New Applications: While the primary application has been in antibacterials, the unique electronic properties imparted by the trifluoromethoxy substitution pattern make this benzylamine an attractive building block for medicinal chemistry and agrochemical discovery programs. Future commercial opportunities may arise from the incorporation of this fragment into novel compounds targeting different biological pathways. The development of new pesticides or fungicides containing this moiety represents a potential area for future IP filings.

Future commercialization opportunities will likely be driven by two main factors: the continued demand for effective antibiotics to combat bacterial resistance and the discovery of new applications for this versatile chemical scaffold. As researchers seek to fine-tune the properties of lead compounds, the demand for functionalized building blocks like this compound is expected to remain robust. Companies that can provide high-purity material through efficient, scalable, and well-documented manufacturing processes will be best positioned to capitalize on these opportunities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.